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Compound of Interest

Compound Name: Brasofensine sulfate

Cat. No.: B10752218

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine, a phenyltropane derivative, was investigated in the 1990s and early 2000s as a
potential therapeutic agent for Parkinson's disease. Its primary mechanism of action is the
inhibition of the dopamine transporter (DAT), leading to increased levels of dopamine in the
synaptic cleft. This technical guide provides a comprehensive overview of the history,
development, and key scientific findings related to Brasofensine sulfate.

Chemical and Physical Properties

Property Value

(E)-3-(3,4-dichlorophenyl)-8-methyl-8-
Chemical Name azabicyclo[3.2.1]octane-2-carbaldehyde O-

methyl oxime sulfate

CAS Number 171655-92-8 (sulfate)
Molecular Formula C16H22CI2N205S
Molecular Weight 425.33 g/mol

Class Phenyltropane
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History and Development

Brasofensine (also known as BMS-204756 or NS-2214) was developed by NeuroSearch and
co-developed for a time by Bristol-Myers Squibb. The compound showed promise in preclinical
models of Parkinson's disease and entered into Phase I/l clinical trials.

However, the development of Brasofensine was ultimately discontinued. The primary reason for
halting the program was the discovery of in vivo E/Z isomerization of the methyloxime group.[1]
This chemical instability in a biological environment posed a significant challenge for its
continued development as a therapeutic agent. Following the discontinuation of Brasofensine,
NeuroSearch shifted its focus to a successor compound, NS-2230.

Mechanism of Action

Brasofensine is a potent inhibitor of the synaptic dopamine transporter. By blocking the
reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, it increases the
concentration and duration of action of dopamine at the postsynaptic receptors. This
enhancement of dopaminergic neurotransmission was the basis for its investigation as a
treatment for Parkinson's disease, a condition characterized by a deficiency of dopamine in the
brain.

Dopaminergic Synapse Signaling Pathway
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Mechanism of action of Brasofensine at the dopaminergic synapse.

Synthesis

A detailed, step-by-step synthesis protocol for Brasofensine sulfate is not publicly available.
However, based on the synthesis of other phenyltropane analogs, a general synthetic approach
can be outlined. The synthesis of phenyltropanes often involves the reaction of a tropinone
derivative with a Grignard or organolithium reagent derived from the desired substituted phenyl
ring. Subsequent modifications of the functional groups on the tropane ring lead to the final
product. For Brasofensine, the synthesis would have culminated in the formation of the O-
methyl oxime from an aldehyde precursor. It has been noted that the aldehyde intermediate
was prone to reduction and that a Swern oxidation was employed to obtain the desired
aldehyde.[1]

General Synthetic Workflow for Phenyltropane Analogs
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Generalized synthetic workflow for phenyltropane analogs like Brasofensine.

Preclinical Studies

Brasofensine demonstrated efficacy in animal models of Parkinson's disease. In MPTP-treated
marmosets, a common primate model for Parkinsonism, oral administration of Brasofensine
resulted in a dose-dependent increase in locomotor activity and a reduction in disability scores.
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Notably, it was effective in reversing akinesia without inducing dyskinesia, a common side

effect of long-term levodopa therapy.

Quantitative Preclinical Data

Specific in vitro binding affinity data (ICso and Ki values) for Brasofensine at the dopamine
transporter are not consistently reported in publicly available literature. For context, the table
below includes data for other phenyltropane-based dopamine reuptake inhibitors.

Compound DAT Ki (nM) NET Ki (nM) SERT Ki (hM)
Brasofensine Not Reported Not Reported Not Reported
Cocaine 250 - 600 300 - 800 100 - 400

WIN 35,428 10-20 >1000 >1000
RTI-113 (B-CFT) 05-2.0 ~100 ~5

Clinical Studies

Brasofensine advanced to Phase I/ll clinical trials in patients with Parkinson's disease. A study
was conducted to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics
when co-administered with levodopa/carbidopa.

Pharmacokinetic Data

A single oral dose escalation study in eight male patients with moderate Parkinson's disease
yielded the following pharmacokinetic parameters:

Dose (mg) Cmax (ng/mL) Tmax (h)
0.5 0.35 4
1 0.82 4
2 2.14 4
4 3.27 4
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Exposure to Brasofensine, as measured by the area under the curve (AUC), increased at a
rate greater than proportional to the dose. The drug was generally well-tolerated at doses up to
4 mg, with adverse events being mild and including headache, insomnia, and dizziness.
However, no significant change in patient disability was observed based on the motor
performance subscale of the Unified Parkinson's Disease Rating Scale (UPDRS) in this single-
dose study.

Experimental Protocols

Detailed experimental protocols for the specific studies on Brasofensine are not fully available.
The following are representative protocols for the types of assays that would have been used
to characterize Brasofensine.

Dopamine Transporter Binding Assay (Representative
Protocol)

This type of assay is used to determine the binding affinity of a compound for the dopamine
transporter.

Preparation of Synaptosomes: Striatal tissue from rats is homogenized in a buffered sucrose
solution and centrifuged to isolate synaptosomes, which are rich in dopamine transporters.

e Binding Reaction: The synaptosomal preparation is incubated with a radiolabeled ligand that
binds to the dopamine transporter (e.g., [BH]JWIN 35,428) and varying concentrations of the
test compound (Brasofensine).

o Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass
fiber filters to separate the synaptosome-bound radioligand from the unbound radioligand.

» Quantification: The amount of radioactivity trapped on the filters is measured using liquid
scintillation counting.

» Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (ICso) is determined. The inhibition constant (Ki) can then be
calculated using the Cheng-Prusoff equation.
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Workflow for a representative dopamine transporter binding assay.

Locomotor Activity Assessment in Rodents
(Representative Protocol)

This assay is used to evaluate the effect of a compound on spontaneous movement.
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e Animal Acclimation: Rodents (e.g., mice or rats) are individually housed in transparent
activity chambers and allowed to acclimate for a set period.

e Drug Administration: The animals are administered the test compound (Brasofensine) or a
vehicle control at various doses.

o Data Collection: Locomotor activity is recorded using an automated system of infrared
beams. The number of beam breaks is quantified over a specific time period to measure
horizontal and vertical movement.

o Data Analysis: The locomotor activity counts for the drug-treated groups are compared to the
vehicle-treated group to determine if the compound has stimulant or sedative effects.

Conclusion

Brasofensine sulfate was a promising dopamine reuptake inhibitor for the treatment of
Parkinson's disease that showed efficacy in preclinical models. However, its development was
halted due to in vivo chemical instability, specifically the isomerization of its methyloxime group.
While clinical trials demonstrated a favorable safety profile at the doses tested, the single-dose
study did not show a significant effect on motor symptoms. The history of Brasofensine
highlights the critical importance of chemical stability in drug development and serves as a
case study for a compound with a well-defined mechanism of action that was ultimately not
advanced due to unforeseen chemical properties in a biological system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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